4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride
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Overview
Description
4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride is a complex organic compound with a molecular formula of C27H36Cl2N2O3 . This compound is known for its unique structure, which includes a piperazine ring and a dibenzofuran core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride typically involves multiple steps, starting with the preparation of the dibenzofuran coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- **4a-[[4-(2-ethoxy-2-phenyl-ethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol dihydrochloride
- **4a-[[4-(2-ethoxy-2-phenyl-ethyl)piperazin-1-yl]methyl]-8-methoxy-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol,dihydrochloride
Uniqueness
What sets 4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride apart from similar compounds is its specific combination of functional groups and structural features.
Properties
CAS No. |
85418-58-2 |
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Molecular Formula |
C27H36Cl2N2O3 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride |
InChI |
InChI=1S/C27H34N2O3.2ClH/c1-2-31-25(21-9-4-3-5-10-21)19-28-15-17-29(18-16-28)20-27-23(12-8-14-26(27)30)22-11-6-7-13-24(22)32-27;;/h3-7,9-11,13,23,25H,2,8,12,14-20H2,1H3;2*1H |
InChI Key |
NZGYGQPCWGVVSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1CCN(CC1)CC23C(CCCC2=O)C4=CC=CC=C4O3)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
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